molecular formula C24H19ClN2O3S B11671642 (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one

(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B11671642
M. Wt: 450.9 g/mol
InChI Key: YYRMRFWDOWRNQK-HYARGMPZSA-N
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Description

(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family This compound is characterized by its complex structure, which includes a benzyloxy group, a methoxybenzylidene moiety, and a chlorophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolone derivatives.

Scientific Research Applications

(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C24H19ClN2O3S

Molecular Weight

450.9 g/mol

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H19ClN2O3S/c1-29-21-13-17(11-12-20(21)30-15-16-7-3-2-4-8-16)14-22-23(28)27-24(31-22)26-19-10-6-5-9-18(19)25/h2-14H,15H2,1H3,(H,26,27,28)/b22-14+

InChI Key

YYRMRFWDOWRNQK-HYARGMPZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4

Origin of Product

United States

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